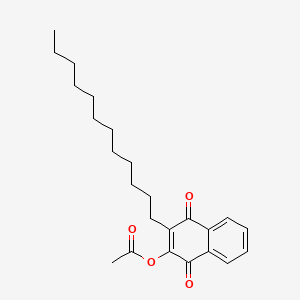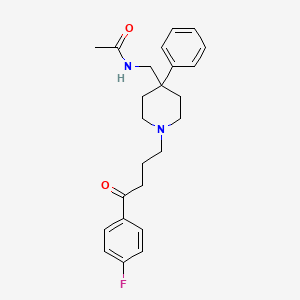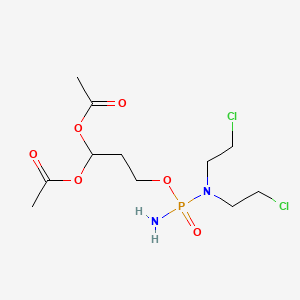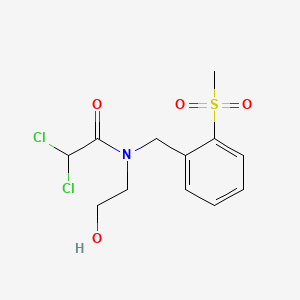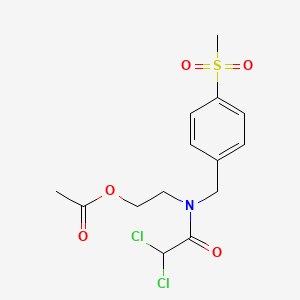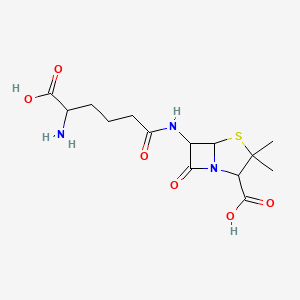
Adicillin
Übersicht
Beschreibung
Adicillin ist ein Beta-Lactam-Antibiotikum, das zur Penicillin-Klasse gehört. Es ist bekannt für seine antibakteriellen Eigenschaften und wird zur Behandlung verschiedener bakterieller Infektionen eingesetzt. Die Summenformel von this compound lautet C14H21N3O6S und es hat ein Molekulargewicht von 359,40 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die von 6-Aminopenicillansäure ausgehen. Die Synthese beinhaltet die Acylierung von 6-Aminopenicillansäure mit bestimmten Acylierungsmitteln unter kontrollierten Bedingungen, um das gewünschte Produkt zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise Fermentationsprozesse unter Verwendung bestimmter Mikroorganismenstämme, um die Vorläuferverbindungen zu produzieren, die dann chemisch modifiziert werden, um this compound zu erhalten. Der Prozess ist so konzipiert, dass er kostengünstig und umweltfreundlich ist .
Wissenschaftliche Forschungsanwendungen
Adicillin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung in Studien zu Beta-Lactam-Antibiotika und ihren chemischen Eigenschaften eingesetzt.
Biologie: In der Forschung zu bakteriellen Resistenzmechanismen und der Entwicklung neuer Antibiotika eingesetzt.
Medizin: Auf seine Wirksamkeit bei der Behandlung verschiedener bakterieller Infektionen und seine mögliche Verwendung in Kombinationstherapien untersucht.
Industrie: In der Produktion von Tierarzneimitteln und als Referenzstandard in Qualitätskontrollprozessen eingesetzt.
Wirkmechanismus
This compound entfaltet seine antibakterielle Wirkung, indem es die Synthese bakterieller Zellwände hemmt. Es bindet an Penicillin-bindende Proteine (PBPs), die sich in der bakteriellen Zellwand befinden, und verhindert die Vernetzung von Peptidoglykanketten, die für die Festigkeit und Steifigkeit der Zellwand unerlässlich sind. Dies führt zur Schwächung und letztendlich zum Lysieren der Bakterienzelle .
Wirkmechanismus
Adicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to the weakening and eventual lysis of the bacterial cell .
Biochemische Analyse
Biochemical Properties
Adicillin, like other penicillins, interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . By binding to these PBPs, this compound inhibits the cross-linking of peptidoglycan strands, which is a critical process in cell wall synthesis . This disruption weakens the cell wall, leading to bacterial cell lysis and death .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. It interferes with bacterial cell wall synthesis, which is crucial for maintaining the structural integrity of the cell . This interference can affect cell signaling pathways, gene expression, and cellular metabolism within the bacterial cell . The disruption of these processes ultimately leads to the death of the bacterial cell .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PBPs, which are key enzymes in bacterial cell wall synthesis . This compound binds to these enzymes, preventing them from cross-linking peptidoglycan strands in the cell wall . This lack of cross-linking weakens the cell wall, making it more susceptible to osmotic lysis .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For instance, the drug’s effectiveness may decrease as the bacterial cells develop resistance . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . Lower doses may be sufficient to treat mild infections, while higher doses may be required for more severe or resistant infections . High doses of this compound could potentially lead to adverse effects, such as antibiotic-associated diarrhea or other gastrointestinal issues .
Metabolic Pathways
This compound is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with PBPs, which are enzymes that play a crucial role in this pathway . By inhibiting these enzymes, this compound disrupts the pathway, preventing the proper formation of the bacterial cell wall .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . It can cross cell membranes due to its lipid solubility, allowing it to reach its target PBPs within the bacterial cell . The distribution of this compound can be influenced by various factors, including the drug’s concentration gradient and the characteristics of the cell membrane .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it interacts with PBPs . This localization is crucial for this compound’s function, as it allows the drug to directly interfere with cell wall synthesis . The targeting of this compound to this specific subcellular location is determined by its chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adicillin can be synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with specific acylating agents under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using specific strains of microorganisms to produce the precursor compounds, which are then chemically modified to obtain this compound. The process is designed to be cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Adicillin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, was zu verschiedenen Derivaten führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound beispielsweise zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Amin-Derivate liefern kann .
Vergleich Mit ähnlichen Verbindungen
Adicillin ist anderen Beta-Lactam-Antibiotika wie Amoxicillin und Ampicillin ähnlich. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Ähnliche Verbindungen
- Amoxicillin
- Ampicillin
- Penicillin G
- Cephalexin
Die einzigartigen Eigenschaften und die Wirksamkeit von this compound machen es zu einer wertvollen Verbindung bei der Behandlung bakterieller Infektionen und zu einem Gegenstand laufender Forschung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
IUPAC Name |
6-[(5-amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFYHUACUWQUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862118 | |
| Record name | 6-[(5-Amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-94-0 | |
| Record name | Penicillin N | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of penicillin N in the biosynthesis of cephalosporins?
A: Penicillin N is a key intermediate in the cephalosporin biosynthetic pathway. It is formed from the isomerization of isopenicillin N by the enzyme isopenicillin N epimerase. Penicillin N then undergoes ring expansion catalyzed by deacetoxycephalosporin C synthase (expandase) to form deacetoxycephalosporin C, a direct precursor to cephalosporin C. [, , , , , ]
Q2: How do cell-free extracts from different organisms contribute to understanding penicillin N biosynthesis?
A: Researchers have utilized cell-free extracts from various organisms to dissect the penicillin N biosynthetic pathway. For instance, cell-free extracts from antibiotic-negative mutants of Cephalosporium acremonium were shown to convert the tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-tripeptide), into an antibiotic product with properties of isopenicillin N. [] This finding supports the hypothesis that isopenicillin N is the first product of LLD-tripeptide cyclization, which is then epimerized to penicillin N. Similarly, cell-free extracts from Streptomyces clavuligerus have been instrumental in studying the ring expansion of penicillin N to deacetoxycephalosporin C. []
Q3: What is the role of the enzyme isopenicillin N epimerase in penicillin N production?
A: Isopenicillin N epimerase is responsible for the conversion of isopenicillin N to penicillin N, a crucial step in the cephalosporin biosynthetic pathway. This enzyme has been isolated and characterized from organisms like Nocardia lactamdurans and Streptomyces clavuligerus. [] Interestingly, unlike many other amino acid racemases, this enzyme does not require ATP for activity. []
Q4: How does the enzyme deacetoxycephalosporin C synthase function in the presence of penicillin N?
A: Deacetoxycephalosporin C synthase, also known as penicillin N expandase, catalyzes the ring expansion of penicillin N to deacetoxycephalosporin C. This reaction requires 2-oxoglutarate, oxygen, and Fe2+ as cofactors. [] The enzyme exhibits high substrate specificity for penicillin N; other β-lactams like isopenicillin N, penicillin G, or 6-aminopenicillanic acid are not accepted as substrates. [] Studies using partially purified enzyme from Streptomyces clavuligerus have shed light on the mechanism of this ring expansion. []
Q5: Are there alternative substrates for deacetoxycephalosporin C synthase?
A: Research has investigated the substrate specificity of deacetoxycephalosporin C synthase using substrate analogs. For example, 5-epipenicillin N and 2β-difluoromethyl penicillin N were synthesized and tested as substrates. While 5-epipenicillin N proved unstable under incubation conditions, 2β-difluoromethyl penicillin N did not yield detectable products, suggesting strict substrate specificity of the enzyme. []
Q6: How is the production of penicillin N and cephalosporin C regulated in Cephalosporium sp.?
A: Studies on Cephalosporium sp. indicate a complex interplay of factors influencing penicillin N and cephalosporin C production. Oxygen availability plays a crucial role, with moderate decreases in aeration favoring penicillin N production while decreasing cephalosporin C yield. [] Interestingly, the addition of methionine to the culture medium mimics this effect, suggesting a regulatory role for this amino acid. []
Q7: What genetic factors influence the biosynthesis of penicillin N and cephalosporin C?
A: Research has identified several genes directly involved in the biosynthesis of these β-lactam antibiotics. The genes pcbAB and pcbC are responsible for the first two steps, common to both penicillin and cephalosporin production. [, ] These steps involve the condensation of three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, followed by its oxidative cyclization to form isopenicillin N. Subsequently, the gene cefD encodes the epimerase that converts isopenicillin N to penicillin N. [, , ]
Q8: How does the lysine ε-aminotransferase gene (lat) potentially impact penicillin N biosynthesis?
A: Studies in Streptomyces clavuligerus suggest a potential link between the lysine ε-aminotransferase gene (lat) and the expression of genes involved in penicillin N biosynthesis. Specifically, a mutant strain (NP1) exhibiting reduced activities of both δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) and isopenicillin N synthase (IPNS) was found to be a lat mutant. Transformation of this mutant with a cloned region containing the lat gene restored not only LAT activity but also ACVS and IPNS activities. [] These findings suggest that the expression of lat, pcbAB (encoding ACVS), and pcbC (encoding IPNS) may be interdependent. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


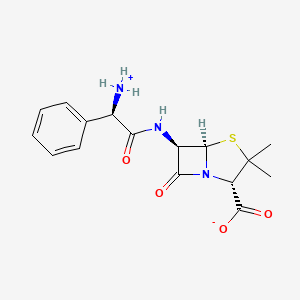

![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
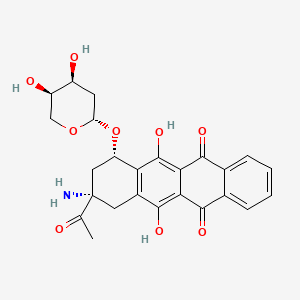
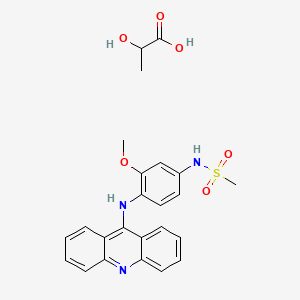
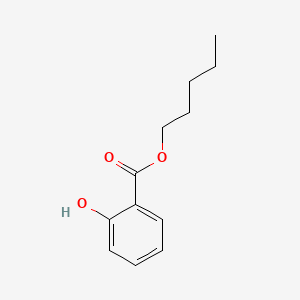
![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)

